molecular formula C₁₉H₂₃BrN₂O₃.HCl B1157035 3-Bromo Labetalol Hydrochloride

3-Bromo Labetalol Hydrochloride

Cat. No.: B1157035
M. Wt: 443.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound is intrinsically linked to the evolution of labetalol synthesis methodologies and the ongoing efforts to optimize pharmaceutical manufacturing processes. Labetalol itself was initially patented in 1966 and entered medical use in 1977, establishing a foundation for subsequent research into related compounds and synthetic intermediates. The identification and characterization of 3-Bromo Labetalol emerged from systematic studies of labetalol manufacturing processes, particularly those involving brominated intermediates and the formation of process-related impurities.

Historical patent literature reveals that the compound gained prominence through investigations into improved synthetic routes for labetalol hydrochloride preparation. Early manufacturing processes disclosed in patents such as US4012444 and subsequent refinements documented in GB2149399 identified the formation of brominated impurities, including 3-Bromo Labetalol, during key synthetic transformations. These discoveries prompted comprehensive analytical characterization efforts and led to the establishment of 3-Bromo Labetalol as a recognized pharmaceutical impurity requiring control and monitoring.

The compound's recognition as "Labetalol EP Impurity G" in pharmacopoeial standards reflects its integration into formal pharmaceutical quality frameworks. This designation emerged from collaborative efforts between pharmaceutical manufacturers, regulatory authorities, and standard-setting organizations to establish comprehensive impurity profiles for marketed drug substances. The historical development of analytical methods for detecting and quantifying 3-Bromo Labetalol has paralleled advances in high-performance liquid chromatography and mass spectrometry technologies, enabling precise characterization of this compound at trace levels.

Significance in Pharmaceutical Chemistry

This compound occupies a critical position in pharmaceutical chemistry due to its dual significance as both a synthetic intermediate and a quality control marker. The compound's formation during labetalol synthesis processes provides valuable insights into reaction mechanisms and pathway selectivity, particularly in bromination reactions involving 5-acetyl-2-hydroxybenzamide intermediates. Understanding the conditions that favor 3-Bromo Labetalol formation has enabled pharmaceutical chemists to develop more selective synthetic approaches and implement process controls that minimize unwanted brominated impurities.

From a quality control perspective, 3-Bromo Labetalol serves as a critical analytical target for ensuring pharmaceutical product quality and consistency. Regulatory guidelines typically specify maximum allowable levels of this impurity in labetalol drug substances, often requiring concentrations below 0.05% by high-performance liquid chromatography analysis. This stringent control requirement has driven the development of sophisticated analytical methodologies capable of detecting and quantifying 3-Bromo Labetalol at parts-per-million levels, contributing to advances in pharmaceutical analytical chemistry.

The compound's structural similarity to labetalol, combined with its distinct physicochemical properties, makes it an important reference standard for analytical method development and validation. Pharmaceutical laboratories routinely utilize this compound as a control substance for method specificity studies, ensuring that analytical procedures can effectively distinguish between the parent drug and related impurities. This application has contributed to the establishment of robust analytical frameworks that support pharmaceutical quality assurance and regulatory compliance.

Research into 3-Bromo Labetalol has also provided fundamental insights into structure-activity relationships within the labetalol compound family. The presence of the bromine substituent introduces electronic and steric modifications that can influence pharmacological activity, though the compound's primary significance remains in its role as a synthetic intermediate and impurity marker rather than as a therapeutic agent.

Relation to Labetalol Compound Family

This compound maintains intimate structural and synthetic relationships with the broader labetalol compound family, sharing the characteristic 2-hydroxy-5-substituted benzamide framework that defines this therapeutic class. The parent compound, labetalol, functions as a combined alpha-1-adrenergic blocker and nonselective beta-adrenergic blocker, with its mechanism of action dependent on specific structural features that are partially preserved in the brominated derivative.

The stereochemical complexity that characterizes labetalol extends to 3-Bromo Labetalol, which exists as a mixture of four stereoisomers corresponding to the possible configurations at the two chiral centers within the molecule. This stereochemical diversity mirrors the parent compound's configuration, where labetalol consists of four stereoisomers with varying pharmacological activities. The R,R-stereoisomer of labetalol, known as dilevalol, comprises approximately 25% of the commercial mixture and exhibits distinct receptor binding properties compared to other isomers.

Within the synthetic pathway leading to labetalol, 3-Bromo Labetalol typically arises from bromination reactions involving key intermediates such as 5-acetyl-2-hydroxybenzamide. The formation of this compound represents a competing reaction pathway that diverts synthetic intermediates away from the desired labetalol product. Process optimization efforts have focused on minimizing this unwanted transformation through careful control of reaction conditions, reagent selection, and purification protocols.

Comparative analysis of 3-Bromo Labetalol with other members of the labetalol family reveals important structure-activity insights. While the parent labetalol demonstrates potent adrenergic receptor blocking activity with a beta-to-alpha blocking ratio of 3:1 after oral administration and 6.9:1 after intravenous administration, the introduction of the bromine substituent in 3-Bromo Labetalol likely alters these pharmacological properties. However, detailed pharmacological characterization of 3-Bromo Labetalol remains limited due to its primary significance as an impurity rather than a therapeutic target.

The compound's relationship to labetalol extends beyond structural similarities to encompass shared synthetic origins and analytical challenges. Manufacturing processes that generate both labetalol and 3-Bromo Labetalol must implement sophisticated separation and purification strategies to achieve acceptable impurity levels. These requirements have driven innovations in crystallization techniques, chromatographic purification methods, and process analytical technology that benefit the broader pharmaceutical industry.

Property 3-Bromo Labetalol Labetalol
Molecular Formula C19H23BrN2O3 C19H24N2O3
Molecular Weight (Free Base) 407.3 g/mol 328.4 g/mol
Molecular Weight (HCl Salt) 443.76 g/mol 364.87 g/mol
CAS Number 2445226-36-6 36894-69-6
Stereoisomers 4 4
Pharmacopoeial Status Impurity G Active Pharmaceutical Ingredient

The analytical differentiation between 3-Bromo Labetalol and labetalol requires sophisticated chromatographic techniques that can resolve compounds with similar retention characteristics and overlapping spectroscopic properties. This analytical challenge has contributed to the development of advanced separation science methodologies that find application throughout pharmaceutical development and quality control operations.

Properties

Molecular Formula

C₁₉H₂₃BrN₂O₃.HCl

Molecular Weight

443.76

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:
3-Bromo Labetalol Hydrochloride functions by blocking alpha-1 and beta-adrenergic receptors. This dual action results in vasodilation and decreased heart rate, leading to a reduction in blood pressure. The compound's selective activity can be beneficial in treating conditions characterized by excessive adrenergic stimulation.

Pharmacodynamics:
The compound exhibits a favorable pharmacokinetic profile, with rapid onset and relatively short duration of action. Clinical studies have indicated that intravenous administration can lead to significant reductions in blood pressure within minutes, making it suitable for acute management of hypertensive crises .

Clinical Applications

1. Hypertensive Emergencies:
this compound is indicated for the management of severe hypertension, particularly in emergency settings. Its ability to provide rapid blood pressure control makes it a valuable option for patients experiencing hypertensive emergencies due to conditions such as pheochromocytoma or postoperative hypertension .

2. Pregnancy-Induced Hypertension:
The compound is also utilized in the treatment of pregnancy-induced hypertension, including pre-eclampsia. Its safety profile in pregnant women has been established through various clinical trials .

3. Alternative for Beta Blocker Withdrawal:
In cases where patients experience rebound hypertension from beta blocker withdrawal, this compound can be employed as an alternative treatment option due to its unique receptor activity that mitigates withdrawal symptoms .

Adverse Effects and Safety Profile

While generally well-tolerated, this compound may cause adverse effects such as dizziness, fatigue, and gastrointestinal disturbances. In clinical trials, discontinuation due to side effects was noted in approximately 7% of patients . Monitoring liver function is essential as hepatic dysfunction has been reported in some cases .

Case Studies

Case Study 1: Management of Severe Hypertension
A study involving patients with severe hypertension demonstrated that intravenous administration of this compound resulted in a significant decrease in blood pressure within minutes. Patients were monitored for adverse effects, with most experiencing transient mild symptoms .

Case Study 2: Pregnancy-Induced Hypertension
In a cohort of pregnant women diagnosed with pre-eclampsia, treatment with this compound resulted in effective blood pressure control without significant adverse outcomes for both mothers and infants. This highlights its potential as a first-line treatment during pregnancy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Structural Features
3-Bromo Labetalol HCl C₁₉H₂₃BrClN₂O₃ 443.77 Bromine at position 3; four stereoisomers
Labetalol HCl C₁₉H₂₄N₂O₃·HCl 364.85 Non-brominated; α/β-adrenergic dual activity
Impurity A (EP) C₁₉H₂₄N₂O₄·HCl 380.87 2-Hydroxy-5-substituted benzoic acid derivative
Impurity B (EP) C₂₀H₂₄N₂O₄·HCl 395.33 Methyl ester variant of Impurity A
5-Bromoacetylsalicylamide C₉H₈BrNO₃ 258.07 Key intermediate in Labetalol synthesis

Key Differences :

  • Impurities A and B are degradation products or synthesis byproducts of Labetalol HCl, lacking the bromine substitution .

Pharmacological Activity

  • Labetalol HCl : Dual α/β-blocker with a half-life of 3–4 hours; used for hypertension and hypertensive emergencies .
  • Bromination may reduce β-blockade efficacy due to steric hindrance or altered receptor binding .
  • Levobetaxolol HCl : A β1-selective blocker (mentioned in but structurally distinct due to its cardioselective profile).

Analytical Methods

Parameter Labetalol HCl 3-Bromo Labetalol HCl
HPLC Method Agilent TC-C18 column; methanol-phosphate buffer (55:45) Likely similar, adjusted for bromine’s UV absorption
UV-Vis Spectra λmax = 302 nm in 0.05 mol/L H₂SO₄ Shifted λmax due to bromine substitution
IR Spectroscopy Peaks at 3300 (O-H), 1650 (C=O) cm⁻¹ Additional C-Br stretch ~560 cm⁻¹

Regulatory and Quality Considerations

  • Labetalol HCl : Complies with pharmacopeial standards (e.g., USP, JP) for identity, purity (≤20 ppm heavy metals), and dissolution .
  • 3-Bromo Labetalol HCl : Classified as an impurity (e.g., EP Impurity C) with strict limits in drug formulations (typically ≤0.15%) .

Preparation Methods

Key Reaction Parameters:

  • Condensation : Reflux in butanone (bp 79.6°C) for 6–8 hours.

  • Reduction : H2H_2 pressure of 3–5 atm, room temperature, 12–24 hours.

  • Isolation : Ethanol recrystallization yields labetalol hydrochloride with >98% purity.

Borohydride-Mediated Reduction Method

A patent-pending approach (CN111362823A) simplifies the reduction step by substituting catalytic hydrogenation with potassium borohydride (KBH4_4) . This method starts with labetalol hydrochloride ketone , which is dissolved in an alkaline aqueous solution (30–40% potassium chloride). The reaction proceeds at 50–60°C with vigorous stirring, ensuring homogeneous reagent distribution. Excess KBH4_4 is neutralized using glacial acetic acid (35–45%), followed by centrifugation to remove inorganic byproducts.

The critical innovation lies in the pH-controlled crystallization (pH 5) using acetone or hydrochloric acid, which enhances the yield of the final product. Activated carbon treatment (3% w/w) during hot melt decolorization removes residual impurities, yielding pharmaceutical-grade labetalol hydrochloride.

Process Optimization Highlights:

  • Reduction : 3.8 hours at 60°C with KBH4_4.

  • Neutralization : Glacial acetic acid added stoichiometrically to quench excess borohydride.

  • Crystallization : Isopropyl alcohol induces polymorphic form I, preferred for its stability.

Recrystallization-Driven Purification Protocol

Patent WO2017098520A1 introduces a purification-centric synthesis route, emphasizing toluene-water partitioning and isopropyl alcohol recrystallization . After condensing 5-bromoacetylsalicylamide with the requisite amine, the crude product is partitioned between toluene and water to eliminate hydrophilic impurities. The isolated 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide is then dissolved in methanol and recrystallized using isopropyl alcohol, achieving a purity of ≥99.5%.

This method addresses common challenges in labetalol synthesis, such as:

  • Byproduct Formation : Toluene extraction removes unreacted starting materials.

  • Polymorph Control : Isopropyl alcohol favors the thermodynamically stable crystalline form.

  • Scalability : The protocol avoids hazardous hydrogen gas, making it suitable for industrial-scale production.

Comparative Analysis of Synthetic Methods

ParameterClassical PathwayBorohydride MethodRecrystallization Protocol
Reduction System H2H_2/Pt-Pd/CKBH4_4/glacial acetic acidNot applicable
Reaction Time 12–24 hours3.8 hours2 hours (post-condensation)
Key Purification Ethanol recrystallizationActivated carbon decolorizationToluene-water partitioning
Purity (%) >98>99≥99.5
Industrial Viability Moderate (gas handling)High (simple reagents)High (solvent recycling)

Mechanistic Insights and Challenges

Condensation Reaction Dynamics

The nucleophilic attack by the amine on the bromoacetyl group proceeds via an SN2S_N2 mechanism, where butanone’s high dielectric constant (ε=17.5ε = 17.5) stabilizes the transition state. Competing hydrolysis is mitigated by anhydrous conditions.

Reduction Selectivity

Catalytic hydrogenation selectively targets the ketone without affecting the secondary amine, attributed to the electron-withdrawing effect of the adjacent amide group. In contrast, KBH4_4 reduction requires precise pH control to prevent over-reduction of aromatic rings.

Polymorphism Management

Isopropyl alcohol induces a hydrogen-bonded network in the crystalline lattice, minimizing hygroscopicity and ensuring long-term stability .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3-Bromo Labetalol Hydrochloride in pharmaceutical formulations?

  • Methodological Answer :

  • Spectrophotometric Analysis : A validated method using sodium nitroprusside and hydroxylamine hydrochloride in a pH 12 buffer produces a nitroso derivative measurable at 695 nm, with a Beer’s range of 2–51 µg·mL⁻¹ and molar absorptivity of 0.48×10⁴ L·mol⁻¹·cm⁻¹. This method is selective even in the presence of degradation products .
  • TLC-Densitometry : A TLC method with silica gel plates and a methanol:ammonia (9:1) mobile phase achieves an Rf value of 0.69 ± 0.02. Validation includes linearity (400–2400 ng/band, = 0.9910) and recovery rates of 98.62–100.50% .
  • Particle Size Distribution (PSD) : The Malvern Mastersizer 3000, validated for precision and robustness, can characterize micronized formulations, critical for dissolution studies .

Q. How can researchers ensure the purity and stability of this compound during synthesis and storage?

  • Methodological Answer :

  • Purity Testing : Use HPLC or liquid chromatography to detect related substances (<6.0% total impurities) and heavy metals (<20 ppm). For brominated analogs, halogen-specific detectors (e.g., ECD) improve sensitivity .
  • Stability Protocols : Store in airtight containers at 2–8°C for powder formulations. Monitor pH (4.0–5.0 in aqueous solutions) and perform accelerated stability studies under varying humidity/temperature .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis yield of this compound derivatives?

  • Methodological Answer :

  • Halogenation Steps : For brominated analogs, optimize reaction time and temperature during electrophilic substitution to avoid over-bromination. Use catalysts like FeBr₃ for regioselectivity .
  • Factorial Design : Employ a 3²-factorial design to evaluate variables (e.g., reagent ratios, solvent polarity) on yield and purity. Response surface methodology (RSM) can identify optimal conditions .

Q. How can in vitro and ex vivo models be correlated to predict the in vivo bioavailability of this compound formulations?

  • Methodological Answer :

  • Permeation-Release Correlation : Use Franz diffusion cells with porcine buccal mucosa for ex vivo permeation studies. Strong correlations (r = 0.90–0.97) between in vitro release (e.g., USP apparatus) and ex vivo flux validate predictive models .
  • Bioavailability Prediction : Combine dissolution data with physiologically based pharmacokinetic (PBPK) modeling, adjusting for first-pass metabolism (25% absolute bioavailability in parent compound) and food effects .

Q. What are the methodological challenges in assessing the α- and β-adrenergic receptor binding affinities of this compound compared to its parent compound?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., ³H-prazosin for α₁, ³H-dihydroalprenolol for β receptors). The bromo substitution may alter binding kinetics due to steric effects or halogen bonding, requiring Scatchard analysis for Kd comparisons .
  • Functional Assays : Isolated tissue preparations (e.g., rat aorta for α-blockade, guinea pig atria for β-blockade) quantify potency shifts. The 3-bromo group could enhance lipophilicity, affecting membrane penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pharmacokinetic data between different formulations of this compound observed in bioequivalence studies?

  • Methodological Answer :

  • Study Design Harmonization : Standardize fed/fasted conditions, as food increases bioavailability by 30–50% in the parent drug. Cross-over studies with washout periods reduce inter-subject variability .
  • Analytical Validation : Ensure bioanalytical methods (e.g., LC-MS/MS) meet FDA/EMA guidelines for sensitivity and specificity. Discrepancies in Cmax or AUC may arise from excipient interactions (e.g., with carbopol or sodium alginate) .
  • Statistical Reconciliation : Use equivalence testing (90% CI within 80–125% for AUC/Cmax) and ANOVA to identify formulation or cohort effects. Non-compartmental analysis (NCA) can resolve half-life inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.